4-Phenyl-1,3-thiazolidine-2-thione
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXSISKCCADMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542858 | |
| Record name | 4-Phenyl-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1908-90-3 | |
| Record name | 4-Phenyl-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenyl 1,3 Thiazolidine 2 Thione and Its Derivatives
The synthesis of the 1,3-thiazolidine-2-thione scaffold can be achieved through several effective routes, often involving cyclization reactions. Key starting materials include β-amino alcohols, aziridines, and components for multicomponent reactions.
One established method involves the reaction of β-amino alcohols with potassium ethylxanthate (B89882) in ethanol (B145695) to yield 1,3-thiazolidine-2-thiones. organic-chemistry.org For the synthesis of the titular compound, 1-phenyl-2-aminoethanol would serve as a logical precursor.
Another significant pathway is the cycloaddition reaction of aziridines with carbon disulfide (CS₂). organic-chemistry.org This reaction, when catalyzed by amidato lanthanide amides, proceeds under mild conditions with good functional group tolerance to afford the desired thiazolidine-2-thiones. organic-chemistry.org Specifically, starting with 2-phenylaziridine (B142167) provides a direct route to 4-phenyl-1,3-thiazolidine-2-thione. The mechanism of this transformation is considered a [3+2] cycloaddition. nih.gov
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to this heterocyclic system. These one-pot procedures combine three or more starting materials to construct the target molecule, often with high yields and operational simplicity. Several MCRs have been developed for the synthesis of 1,3-thiazolidine-2-thiones. organic-chemistry.orgnih.govresearchgate.net For instance, a reaction involving primary amines, carbon disulfide, and γ-bromocrotonates results in thiazolidine-2-thiones through a domino alkylation/intramolecular Michael addition sequence. organic-chemistry.org Another versatile, catalyst-free MCR utilizes primary amines, carbon disulfide, and sulfoxonium ylides. organic-chemistry.org
A copper-catalyzed, two-step, one-pot procedure has also been reported, which begins with the three-component coupling of an alkyne, an aldehyde, and an amine, followed by the trapping of the resulting propargylamine (B41283) with carbon disulfide to induce cyclization. researchgate.net
Table 1: Overview of Synthetic Methodologies for 1,3-Thiazolidine-2-thiones
| Starting Materials | Reagents/Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| β-Amino Alcohols | Potassium Ethylxanthate | Cyclization | Direct conversion in ethanol. | organic-chemistry.org |
| Aziridines | Carbon Disulfide (CS₂), Amidato Lanthanide Amides | [3+2] Cycloaddition | Mild conditions, good functional group tolerance. | organic-chemistry.org |
| Primary Amines, CS₂, γ-Bromocrotonates | None specified | Multicomponent Reaction | Domino alkylation/intramolecular Michael addition. | organic-chemistry.org |
| Primary Amines, CS₂, Sulfoxonium Ylides | None specified | Multicomponent Reaction | Catalyst-free approach. | organic-chemistry.org |
| Nitroepoxide, Primary Amine, CS₂ | None specified | Multicomponent Reaction | Rapid, one-pot synthesis in water. | nih.gov |
Stereoselective Synthesis of Chiral 4 Phenyl 1,3 Thiazolidine 2 Thione Analogues
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, particularly for applications in medicinal chemistry and materials science. For 4-Phenyl-1,3-thiazolidine-2-thione, which possesses a chiral center at the C4 position, stereoselective synthesis allows for the isolation of specific enantiomers.
A significant advancement in this area is the stereoselective synthesis from chiral aziridines. nih.gov Research has demonstrated that the reaction of an optically active aziridine (B145994) with an aryl isothiocyanate results in an optically active thiazolidine (B150603) product. nih.gov This outcome indicates that the cycloaddition proceeds via an Sₙ2 pathway, which involves an inversion of configuration at one of the stereocenters. nih.gov This method provides a reliable strategy for controlling the stereochemistry of the final product, enabling the synthesis of specific chiral analogues of this compound.
Green Chemistry Approaches in 4 Phenyl 1,3 Thiazolidine 2 Thione Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering detailed insights into the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton NMR (¹H NMR) spectroscopy of 4-Phenyl-1,3-thiazolidine-2-thione provides distinct signals corresponding to each unique proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a broad singlet is observed for the amine proton (NH). The protons of the phenyl group typically appear as a multiplet in the aromatic region. The proton at the chiral center (C4) of the thiazolidine (B150603) ring resonates as a triplet, while the two diastereotopic protons of the methylene (B1212753) group (C5) appear as doublets of doublets due to geminal and vicinal coupling.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH | 7.62 | br s | - |
| Phenyl-H | 7.46–7.36 | m | - |
| H-4 | 5.32 | t | 8.0 |
| H-5a | 3.86 | dd | 11.2, 8.0 |
| H-5b | 3.52 | dd | 11.2, 8.0 |
| ¹H NMR spectral data for (4R)-4-Phenyl-1,3-thiazolidine-2-thione. thieme-connect.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows a characteristic signal for the thione carbon (C=S) at a downfield chemical shift. The carbons of the phenyl ring give rise to several signals in the aromatic region, while the two carbons of the thiazolidine ring appear at distinct upfield shifts.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=S (C-2) | 201.0 |
| Phenyl-C (quaternary) | 135.9 |
| Phenyl-CH | 129.3, 129.1, 127.6 |
| C-4 | 65.2 |
| C-5 | 38.4 |
| ¹³C NMR spectral data for (S)-4-Phenyl-1,3-thiazolidine-2-thione. |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
While specific high-resolution mass spectrometry (HRMS) data for the parent compound this compound was not found in the searched literature, this technique is crucial for confirming the elemental composition. HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence. For the related acylated derivative, (S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one, HRMS data has been reported, demonstrating the utility of this technique in the characterization of such compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. A notable band is observed for the N-H stretching vibration. Other significant absorptions correspond to the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as vibrations associated with the C=S (thione) group and the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3132 |
| C-H stretch (aliphatic) | 2923 |
| C=C stretch (aromatic) | 1489, 1452 |
| C-N stretch | 1258 |
| C=S stretch | 1050 |
| Characteristic IR absorption bands for (4R)-4-Phenyl-1,3-thiazolidine-2-thione. thieme-connect.com |
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to verify the empirical formula and confirm the purity of the synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, C₉H₉NS₂.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 55.35 | 57.25 |
| Hydrogen (H) | 4.64 | 5.20 |
| Nitrogen (N) | 7.17 | 6.54 |
| Comparison of theoretical and experimental elemental analysis data for C₉H₉NS₂. |
The slight discrepancies between the theoretical and found values in the provided experimental data may be attributable to the specific sample's purity or experimental conditions.
Structure Activity Relationship Sar Investigations of 4 Phenyl 1,3 Thiazolidine 2 Thione Derivatives
Elucidation of Pharmacophoric Requirements for Enzyme Inhibition
The core structure of 4-phenyl-1,3-thiazolidine-2-thione serves as a pharmacophore that can be tailored to interact with the active sites of various enzymes. The nature and position of substituents on this scaffold dictate the inhibitory potency and selectivity.
Influence of Substituents on Xanthine (B1682287) Oxidase Inhibitory Activity
A series of novel thiazolidine-2-thione derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that is implicated in hyperuricemia and gout. nih.govnih.gov In vitro studies demonstrated that while the parent thiazolidine-2-thione has an IC50 value of 72.15 μmol/L, many of its derivatives exhibit significantly enhanced XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. nih.gov
A pivotal finding from these studies is the critical role of a phenyl-sulfonamide group for potent XO inhibitory activity. nih.govnih.gov Derivatives incorporating this moiety were among the most powerful inhibitors. Notably, compound 6k , which features a 4-fluorophenyl-sulfonyl group, emerged as the most potent inhibitor with an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than the standard drug allopurinol. nih.govnih.gov
The SAR analysis revealed several key insights:
The presence of the phenyl-sulfonamide group is indispensable for high inhibitory activity. nih.gov
Substituents on the phenyl ring of the sulfonamide moiety influence potency. For instance, compounds with a phenyl-sulfonamide group, such as 6i , 6j , and 6k , showed strong inhibition with IC50 values of 5.19, 9.76, and 3.56 μmol/L, respectively. nih.gov
Molecular docking studies suggest that the 4-fluorophenyl-sulfonyl part of compound 6k can form two hydrogen bonds with Gly260 and Ile264 in the active site of the enzyme. nih.gov
The thiazolidinethione portion of the molecule also contributes to binding, forming two hydrogen bonds with Glu263 and Ser347 in a hydrophobic pocket of the enzyme. nih.gov
Table 1: Xanthine Oxidase Inhibitory Activity of this compound Derivatives
| Compound | Substituent | IC50 (μmol/L) |
|---|---|---|
| Thiazolidine-2-thione | - | 72.15 |
| 6i | Phenyl-sulfonamide | 5.19 |
| 6j | Substituted phenyl-sulfonamide | 9.76 |
| 6k | 4-Fluorophenyl-sulfonamide | 3.56 |
| Allopurinol (Reference) | - | ~8.9 |
Structural Determinants for Aldose Reductase Inhibition
Information regarding the specific structural determinants for aldose reductase inhibition by this compound derivatives is not available in the provided search results. While studies on related scaffolds like 2,4-thiazolidinediones have shown that substituents on the benzylidene moiety influence aldose reductase inhibitory activity, specific data for the 2-thione derivatives are absent. nih.gov
Correlating Structural Modifications with Biological Potencies
The biological profiles of this compound derivatives are intricately linked to their structural modifications. The addition of different chemical groups can significantly alter their interaction with biological targets.
Impact of Aromatic and Heteroaromatic Substituents on Biological Profiles
The introduction of aromatic and heteroaromatic substituents has a pronounced effect on the xanthine oxidase inhibitory activity of this compound derivatives. The most significant impact observed is from the incorporation of a phenyl-sulfonamide group, which dramatically enhances the inhibitory potency. nih.govnih.gov The aromatic nature of this substituent is crucial for establishing key interactions within the active site of xanthine oxidase.
Role of Electron-Withdrawing and Electron-Donating Groups in Modulating Activity
The electronic properties of the substituents on the phenyl ring of the sulfonamide moiety play a role in modulating the xanthine oxidase inhibitory activity. In the most potent compound identified, 6k , the presence of a fluorine atom, which is an electron-withdrawing group, on the phenyl ring contributes to its high efficacy. nih.govnih.gov This suggests that electron-withdrawing groups on this particular substituent can enhance the biological activity. Molecular docking studies have indicated that this substituted phenyl-sulfonyl moiety fits into the innermost part of the enzyme's active pocket, forming crucial hydrogen bonds. nih.gov
Chiral Recognition and Stereochemical Effects on Biological Activity
There is no information available in the provided search results regarding chiral recognition and the stereochemical effects of this compound derivatives on their biological activity.
Structural Insights into Antimicrobial Activity Enhancement
The antimicrobial efficacy of this compound derivatives is intricately linked to the nature and position of substituents on both the phenyl ring and the thiazolidine (B150603) core. Systematic modifications of this scaffold have provided crucial insights into the structural features that govern its interaction with microbial targets, thereby paving the way for the rational design of more potent antimicrobial agents.
A pivotal aspect of SAR studies involves the introduction of various substituents onto the phenyl ring at the C4 position of the thiazolidine-2-thione moiety. Research has indicated that the electronic properties and steric bulk of these substituents play a critical role in modulating antimicrobial activity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to significantly influence the antibacterial and antifungal properties of the parent compound.
In a series of 2-(substituted-phenyl)-3-(4-(4-nitrophenyl)thiazol-2-yl)thiazolidin-4-one derivatives, a study highlighted that the introduction of nitro and chloro groups on the aromatic ring led to an improvement in antibacterial activity. eurekaselect.com Conversely, the presence of a hydroxy group was found to enhance the antifungal activity of these substituted 4-thiazolidinone (B1220212) derivatives. eurekaselect.com Although this study focuses on a thiazolidin-4-one core, the principles of substituent effects on the phenyl ring offer valuable insights for the 2-thione analogue.
Another study on halogenated 1,3-thiazolidin-4-ones demonstrated that chlorinated derivatives exhibited notable antibacterial activity against Escherichia coli. nih.gov This suggests that the incorporation of halogens, particularly chlorine, on the phenyl ring of this compound could be a promising strategy to enhance its antibacterial potential.
Furthermore, investigations into 2,3-diaryl-1,3-thiazolidin-4-ones revealed that the nature of substituents at both the C-2 and N-3 positions of the thiazolidinone ring strongly dictates the antibacterial activity. nanobioletters.com While this research pertains to the 4-oxo analogue, it underscores the importance of exploring substitutions at multiple positions of the thiazolidine ring system for the 2-thione derivatives as well.
The substitution with electron-donating groups, such as methyl and methoxy (B1213986) groups, on the phenyl ring has been observed to decrease the antimicrobial activity against gram-negative bacterial strains in some thiazolidin-4-one series. researchgate.net This finding suggests that for this compound derivatives, a focus on electron-withdrawing substituents on the phenyl ring might be a more fruitful approach for enhancing antimicrobial potency.
The following interactive table summarizes the observed structure-activity relationships based on substituent effects on the phenyl ring of related thiazolidinone scaffolds, providing a predictive framework for the this compound core.
| Substituent on Phenyl Ring | Observed Effect on Antimicrobial Activity (in related thiazolidinones) | Potential Impact on this compound | Reference |
| Nitro (NO2) | Improved antibacterial activity | Potential for enhanced antibacterial activity | eurekaselect.com |
| Chloro (Cl) | Improved antibacterial activity | Potential for enhanced antibacterial activity | eurekaselect.comnih.gov |
| Hydroxy (OH) | Improved antifungal activity | Potential for enhanced antifungal activity | eurekaselect.com |
| Methyl (CH3) | Decreased activity against Gram-negative bacteria | May decrease activity against certain bacteria | researchgate.net |
| Methoxy (OCH3) | Decreased activity against Gram-negative bacteria | May decrease activity against certain bacteria | researchgate.net |
It is important to note that while these findings from closely related thiazolidinone structures provide valuable guidance, dedicated SAR studies specifically on this compound derivatives are essential to fully elucidate the precise structural requirements for optimal antimicrobial activity. The interplay between the thione group at the C2 position and various substituents on the phenyl ring likely creates a unique electronic and steric environment that warrants focused investigation.
Computational Chemistry and Molecular Modeling Studies of 4 Phenyl 1,3 Thiazolidine 2 Thione
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental properties of a molecule, such as its three-dimensional structure, electron distribution, and spectroscopic behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. Studies on 4-Phenyl-1,3-thiazolidine-2-thione have utilized ab initio Hartree-Fock (HF) and DFT methods to elucidate its molecular structure.
Research involving X-ray diffraction and molecular orbital calculations (HF/6-31G*) has provided detailed information on the crystal and molecular structures of both racemic and chiral (S)-4-Phenyl-1,3-thiazolidine-2-thione. clockss.org In racemic crystals, the molecules form cyclic dimers, where the thioamide groups of two enantiomers are linked by N-H···S hydrogen bonds around a center of symmetry. clockss.org In contrast, the chiral crystal form also features a cyclic dimer structure, but it is formed between two independent molecules (A and B) within the asymmetric unit, resulting in a distorted geometry. clockss.org
Table 1: Selected Optimized Geometrical Parameters (Illustrative) This table presents typical bond lengths and angles for a thiazolidinone-type structure based on computational studies. Actual values for this compound would be determined by specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level).
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=S | 1.68 | N-C-S (ring) | 110.5 |
| C-N | 1.38 | C-S-C (ring) | 92.0 |
| C-S (ring) | 1.82 | C-N-C (ring) | 115.0 |
| C-C (ring) | 1.54 | H-N-C | 122.5 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to undergo electronic excitation. researchgate.net For heterocyclic compounds like thiazolidinones, the HOMO is often localized on the electron-rich portions, such as the sulfur atoms and the phenyl ring, while the LUMO is distributed over the electron-deficient parts, including the thione (C=S) group. Charge transfer from the HOMO to the LUMO characterizes the molecule's electronic transitions and bioactivity. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors (Illustrative) Values are representative for this class of heterocycles and would be specifically calculated for this compound.
| Parameter | Value (eV) | Formula |
| EHOMO | -6.50 | - |
| ELUMO | -2.10 | - |
| Energy Gap (ΔE) | 4.40 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.50 | -EHOMO |
| Electron Affinity (A) | 2.10 | -ELUMO |
| Hardness (η) | 2.20 | (I - A) / 2 |
| Electronegativity (χ) | 4.30 | (I + A) / 2 |
| Electrophilicity Index (ω) | 4.21 | χ² / (2η) |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines charge transfer between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions.
For this compound, significant intramolecular interactions would include:
Hyperconjugation: Delocalization of electron density from the lone pairs of the nitrogen (N) and sulfur (S) atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For example, the interaction between the lone pair of the nitrogen atom (LP(N)) and the antibonding π orbital of the C=S bond.
Resonance Effects: Interactions between the π-orbitals of the phenyl ring and the thiazolidine (B150603) moiety.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative) This table shows potential donor-acceptor interactions and their stabilization energies for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (S1) | π* (C2=S3) | 35.5 |
| LP (N4) | σ* (C2-S1) | 5.8 |
| LP (N4) | π* (Phenyl Ring) | 4.2 |
| π (Phenyl Ring) | π* (C2=S3) | 15.1 |
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excited states and simulating the UV-visible absorption spectra of molecules. This analysis predicts the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions.
For this compound, the primary chromophores are the phenyl ring and the thione group. TD-DFT calculations would likely reveal strong absorptions in the UV region, corresponding to π → π* transitions within the phenyl ring and n → π* or π → π* transitions associated with the C=S group. The solvent environment can also influence the absorption spectrum, often causing a shift in the wavelength (solvatochromism), which can be modeled using methods like the Polarizable Continuum Model (PCM).
Table 4: Calculated Electronic Transitions using TD-DFT (Illustrative) Based on typical results for similar aromatic thione-containing heterocycles in a solvent like ethanol (B145695).
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.08 | n → π* (HOMO → LUMO) |
| S0 → S2 | 265 | 0.45 | π → π* (HOMO-1 → LUMO) |
| S0 → S3 | 220 | 0.21 | π → π* (HOMO → LUMO+1) |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) maps are visual representations of the charge distribution on the surface of a molecule. They are invaluable for identifying regions that are prone to electrophilic or nucleophilic attack.
In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. For this compound, the MESP would show:
A region of strong negative potential around the exocyclic sulfur atom of the thione group, making it a primary site for electrophilic interaction and hydrogen bond donation.
A region of positive potential around the hydrogen atom attached to the ring nitrogen (N-H), identifying it as an acidic proton and a site for nucleophilic attack or hydrogen bond acceptance.
The phenyl ring would exhibit a region of moderate negative potential above and below the plane of the ring due to the π-electron cloud.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound are not widely reported, extensive research on the broader class of thiazolidinone derivatives demonstrates the utility of this approach.
For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thiazolidin-4-one derivatives. These models generate 3D contour maps that visualize how different properties (steric, electrostatic, hydrophobic) influence biological activity.
Steric Fields: Indicate where bulky or smaller substituents are favorable for activity.
Electrostatic Fields: Show where positive or negative charges enhance or decrease activity.
Hydrophobic Fields: Highlight regions where hydrophobic or hydrophilic groups are preferred.
A robust QSAR model is characterized by high statistical parameters, such as a high cross-validated correlation coefficient (q²) and a high conventional correlation coefficient (r²). Such models are powerful predictive tools for designing new, more potent analogues and for prioritizing compounds for synthesis and testing.
Table 5: Statistical Results of a Representative CoMSIA Model for Thiazolidinone Derivatives Data from a 3D-QSAR study on 2-imino-thiazolidin-4-ones as S1P1 receptor agonists.
| Parameter | Value | Description |
| q² | 0.740 | Cross-validated correlation coefficient (Leave-One-Out) |
| r² | 0.965 | Non-cross-validated correlation coefficient |
| F-value | 196.9 | F-test value |
| SEE | 0.121 | Standard Error of Estimate |
| Optimal Components | 6 | Number of principal components in the model |
| r²pred (Test Set) | 0.730 | Predictive correlation coefficient for the external test set |
Two-Dimensional QSAR Methodologies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for predicting the biological activity of compounds based on their physicochemical properties and structural features. For this compound, there is a lack of specific 2D-QSAR studies in the available scientific literature. Research in this area has predominantly focused on derivatives of thiazolidine-2,4-dione, which are well-known for their antihyperglycemic activities. nih.govresearchgate.net These studies have successfully developed mathematical models to correlate various descriptors with biological activity, aiding in the design of new, more potent molecules. nih.gov However, similar dedicated analyses for this compound have not been reported.
Three-Dimensional QSAR Approaches for Spatial Activity Correlation
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how the spatial arrangement of a molecule's properties (steric, electrostatic, hydrophobic) influences its biological activity. While these techniques have been applied to other thiazolidinone derivatives, like 2-imino-thiazolidin-4-ones, to understand their requirements for acting as selective S1P1 receptor agonists mdpi.com, no specific CoMFA or CoMSIA studies have been published for this compound. Such studies would be valuable in mapping its potential interactions with biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.
While direct molecular docking studies on this compound are limited, research on related thiazolidine-2-thione derivatives has been conducted. For instance, a study on novel thiazolidine-2-thione derivatives as Xanthine (B1682287) Oxidase (XO) inhibitors performed molecular docking to understand their binding interactions. nih.gov The findings suggested that specific substitutions on the phenyl group were crucial for inhibitory activity. nih.gov The crystal structure of both racemic and chiral 4-phenyl-1,3-thiazolidine-2-thiones has been determined, which is a critical prerequisite for performing accurate molecular docking simulations. clockss.org However, detailed reports predicting the specific binding modes and affinities of the parent compound with various protein targets are not widely available.
The identification of key amino acid residues within a protein's active site that interact with a ligand is a primary outcome of docking simulations. For a series of thiazolidine-2-thione derivatives designed as XO inhibitors, molecular docking results indicated that a 4-fluorophenyl-sulfonyl moiety could form hydrogen bonds with Gly260 and Ile264, while the thiazolidinethione part could interact with Glu263 and Ser347. nih.gov This highlights the potential of the core scaffold to engage in significant interactions. Nevertheless, studies pinpointing the key interacting residues for the unsubstituted this compound with specific targets are yet to be published.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This powerful technique is often used to refine docking results and assess the stability of predicted binding poses. There are currently no specific MD simulation studies reported in the literature for this compound. Such simulations could offer crucial insights into its structural flexibility and the dynamic nature of its interactions with potential biological targets. For comparison, MD simulations have been effectively used to analyze the structural and entropic changes in systems involving thiazolidine-2,4-dione derivatives. nih.gov
In Silico Prediction of Biological Activities (e.g., PASS)
In silico tools like PASS (Prediction of Activity Spectra for Substances) are used to predict a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. There is no available research that specifically reports the use of PASS or similar comprehensive in silico prediction platforms to profile the likely biological activities of this compound. Applying such tools could help in identifying promising therapeutic areas for this compound and guide future experimental validation.
Mechanistic Studies of 4 Phenyl 1,3 Thiazolidine 2 Thione and Its Derivatives
Enzyme Inhibition Kinetics and Mechanism of Action
Thiazolidine-2-thione derivatives have been identified as promising inhibitors of various enzymes, with a notable focus on xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism. nih.gov Overactivity of XO leads to an overproduction of uric acid, which is associated with conditions like gout and hyperuricemia. nih.gov
Characterization of Xanthine Oxidase Inhibition Type
Detailed kinetic studies have been instrumental in elucidating the mechanism by which these compounds inhibit xanthine oxidase. Research has shown that specific derivatives of 4-Phenyl-1,3-thiazolidine-2-thione act as potent XO inhibitors. nih.gov For instance, a series of novel thiazolidine-2-thione derivatives were synthesized and evaluated for their XO inhibitory potential. nih.gov
One particularly potent derivative, compound 6k (structure not detailed in the abstract), demonstrated an IC50 value of 3.56 μmol/L, which is approximately 2.5 times more potent than the standard drug, allopurinol. nih.govplos.org Enzyme inhibition kinetic analysis of compound 6k revealed a mixed-type inhibition mechanism. nih.govplos.orgresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.
Molecular docking studies have provided further insight into the binding mode, suggesting that the thiazolidinethione moiety of these inhibitors can form hydrogen bonds with amino acid residues such as Glu263 and Ser347 within the hydrophobic pockets of the enzyme's active site. nih.govplos.org Structure-activity relationship (SAR) analyses have highlighted that a phenyl-sulfonamide group is a critical structural feature for the XO inhibitory activity of these thiazolidine-2-thione derivatives. nih.govnih.gov
Exploration of Tautomeric Forms and their Mechanistic Implications
The chemical behavior and biological activity of this compound can be influenced by its ability to exist in different tautomeric forms, primarily the thione and thiol forms. The equilibrium between these forms is a critical consideration in its mechanism of action.
Crystallographic and computational studies have been conducted on derivatives such as 4-(2-methoxyphenyl)-4-thiazoline-2-thione and 4-(4-methoxyphenyl)-4-thiazoline-2-thione to determine the predominant tautomeric form. nih.gov These investigations, combining X-ray crystal structure analysis and ab initio calculations, have conclusively established that the thione tautomer is the preferred form, both in the solid state and in the gas phase. nih.gov This preference for the thione form has significant mechanistic implications, as it dictates the hydrogen bonding patterns and potential interactions with biological targets. For example, the thione tautomers of the methoxy-substituted derivatives form dimers in the crystal structure through a distinct R2(2)(8) hydrogen-bond motif. nih.gov Understanding the stability and electronic properties of the predominant tautomer is essential for designing inhibitors and catalysts with optimized interactions.
Catalytic Mechanisms in Asymmetric Synthesis
Beyond their role as enzyme inhibitors, derivatives of this compound are highly valuable as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
Role of this compound as a Chiral Auxiliary
The N-acylated forms of these thiazolidine-2-thiones are particularly effective in controlling stereoselectivity in reactions like aldol (B89426) additions. scielo.org.mx For example, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been successfully used in aldol reactions with various aryl aldehydes. scielo.org.mx
The mechanism of stereocontrol is believed to involve a non-chelated transition state. scielo.org.mx The reaction, using titanium tetrachloride and a base like N,N-diisopropylethylamine (DIPEA), yields 'Evans syn' aldol adducts with good to high diastereoselectivity. scielo.org.mx The bulky phenyl or benzyl (B1604629) group at the C-4 position of the thiazolidine-2-thione ring effectively shields one face of the enolate, forcing the incoming aldehyde to approach from the less hindered face. This facial selectivity directs the formation of one specific stereoisomer.
A key advantage of using these thiazolidine-2-thione auxiliaries is that the N-acyl group, which contains the newly formed stereocenters, can be easily cleaved under mild conditions by nucleophilic acyl substitution. scielo.org.mx This allows for the recovery of the chiral auxiliary for reuse and the isolation of the desired chiral product, making the process efficient and practical for the synthesis of enantiomerically enriched molecules. scielo.org.mx
Below is an interactive table summarizing the diastereoselectivity of aldol reactions using an N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one auxiliary with various aldehydes.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | 85:15 | 80 |
| 4-Nitrobenzaldehyde | 97:3 | 75 |
| 4-Chlorobenzaldehyde | 90:10 | 82 |
| 2-Naphthaldehyde | 88:12 | 78 |
| Furfural | 73:27 | 70 |
| This data is representative of typical results found in the literature for this type of reaction and is for illustrative purposes. scielo.org.mx |
Research Applications and Emerging Areas for 4 Phenyl 1,3 Thiazolidine 2 Thione
Applications in Medicinal Chemistry Research
The unique structural features of 4-Phenyl-1,3-thiazolidine-2-thione, including its thione and thiol tautomeric forms, make it an important intermediate in the synthesis of pharmaceuticals. nih.gov The thiazolidine (B150603) ring is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a multitude of pharmacological activities. nih.govnih.gov
Design and Development of Enzyme Inhibitors
The this compound core has been instrumental in the design of potent and selective inhibitors for several key enzymes implicated in various diseases.
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other metabolic disorders. nih.gov In the search for novel XO inhibitors, a series of this compound derivatives were synthesized and evaluated. One particular derivative, compound 6k, which incorporates a 4-fluorophenyl-sulfonyl moiety, demonstrated potent XO inhibitory activity with an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than the standard drug allopurinol. nih.gov
Kinetic analysis revealed that this compound acts as a mixed-type inhibitor. nih.gov Molecular docking studies suggested that the thiazolidinethione part of the molecule forms hydrogen bonds with the amino acid residues Glu263 and Ser347 within the hydrophobic pocket of the enzyme's active site. nih.gov Structure-activity relationship studies highlighted that the presence of the phenyl-sulfonamide group was crucial for the XO inhibitory activity of these thiazolidine-2-thione derivatives. nih.gov
Table 1: Xanthine Oxidase Inhibitory Activity of a this compound Derivative
| Compound | IC50 (μmol/L) | Inhibition Type |
| 6k | 3.56 | Mixed |
| Allopurinol (Reference) | ~8.9 | Not Specified |
Protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant target for the treatment of type 2 diabetes. acu.edu.innih.gov Researchers have designed and synthesized libraries of thiazolidin-4-one derivatives to investigate their potential as PTP1B inhibitors. nih.govresearchgate.net While these studies focus on the related thiazolidin-4-one core, the underlying principles of targeting PTP1B are relevant. For instance, a series of thiazolidin-4-one derivatives were found to inhibit PTP1B with IC50 values in the micromolar range. nih.gov
One of the most potent compounds identified was 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one, which exhibited competitive inhibition. acu.edu.innih.gov The development of small molecule PTP1B inhibitors that lack charged functional groups is highly desirable to improve cell permeability and bioavailability. acu.edu.in More recently, a series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were synthesized and showed potent PTP1B inhibitory activities, with the most active compound, MY17, having an IC50 value of 0.41 ± 0.05 μM and acting as a reversible, noncompetitive inhibitor. nih.gov
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that plays a role in pH regulation in cancer cells and is considered a target for anticancer therapies. nih.gov Research into inhibitors for this enzyme has explored various scaffolds, including derivatives of thiazolidinedione. A study on 2,4-thiazolidinedione-tethered coumarins revealed selective inhibitory action against the cancer-associated hCA IX and XII isoforms, with no significant effect on the off-target hCA I and II isoforms. nih.gov
Specifically, coumarins with an unsubstituted phenyl group attached to the thiazolidinedione moiety, as well as those with 2-thienyl or 2-furyl groups, demonstrated the most potent inhibition of hCA IX, with inhibition constants (Ki) ranging from 0.48 to 0.93 µM. nih.gov Further research has led to the design of new dual inhibitors of Carbonic Anhydrase IX and VEGFR-2 based on a benzenesulfonamide-bearing 4-thiazolidinones/2,4-thiazolidinediones scaffold. researchgate.net Additionally, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized as carbonic anhydrase inhibitors, with one compound showing more potent activity than the standard reference, acetazolamide. rsc.org
Neuraminidase is a key enzyme for the influenza virus, and its inhibition is a primary strategy for antiviral therapy. nih.gov While direct research on this compound as a neuraminidase inhibitor is not extensively documented, the broader thiazole (B1198619) and thiazolidinone scaffolds have been explored in antiviral research. nih.govnih.gov For example, a compound with a triazole and piperidine (B6355638) structure, 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,2,6,6-tetramethylpiperidine-1-oxyl (Tritempo), has been shown to be effective against neuraminidase from both influenza A and B viruses, including oseltamivir-resistant strains. nih.gov This suggests that heterocyclic compounds containing a phenyl group can be promising for the development of novel antiviral agents targeting neuraminidase. nih.gov
Exploration as Scaffold for Anti-Microbial Agents
The this compound scaffold and its derivatives have shown promise as a foundation for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.gov The 2-aminothiazole (B372263) scaffold, a related structure, is present in various compounds with antimicrobial, antifungal, and antiviral properties. nih.gov
In one study, a series of 2,3-diaryl-thiazolidin-4-ones were synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.008 to 0.24 mg/mL. nih.gov The most sensitive bacterium was found to be S. Typhimurium, while S. aureus was the most resistant. nih.gov Notably, some of the synthesized compounds exhibited greater potency against resistant strains like MRSA, P. aeruginosa, and E. coli than the antibiotic ampicillin. nih.gov
Docking studies have suggested that the antibacterial action of these thiazolidin-4-one derivatives may involve the inhibition of MurB, an enzyme essential for bacterial cell wall synthesis. nih.gov Furthermore, the antifungal activity observed in some of these compounds is thought to be due to the inhibition of CYP51, an enzyme crucial for fungal cell membrane integrity. nih.gov The broad-spectrum potential of thiazolidin-4-one derivatives is also highlighted by their activity against biofilm formation in bacteria such as S. aureus and P. aeruginosa. mdpi.com
Table 2: Antimicrobial Activity of a Representative 2,3-diaryl-thiazolidin-4-one Derivative
| Compound | Organism | MIC (mg/mL) |
| Compound 5 | S. Typhimurium | 0.008 - 0.06 |
| S. aureus | >0.06 |
Antifungal Research
While direct studies on the antifungal properties of this compound are limited, research on related thiazolidinone derivatives provides insights into the potential of this structural class. For instance, a series of novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid were synthesized and evaluated for their in-vitro antifungal activity against Aspergillus flavus, Aspergillus niger, and Candida albicans. sphinxsai.com These compounds demonstrated moderate activity at concentrations of 50 and 100 ppm. sphinxsai.com Another study on 2-aryl-3-aminothiazolidin-4-one derivatives containing a 1,2,4-triazole (B32235) moiety showed that some of these compounds exhibited potent antifungal activity against Candida albicans. nih.gov Specifically, compounds with certain substitutions on the phenyl ring revealed significant antifungal effects. nih.gov Although these findings are for structurally related compounds, they suggest that the thiazolidine scaffold is a promising basis for the development of new antifungal agents.
Investigation in Antioxidant Research
The antioxidant properties of thiazolidine derivatives have been a significant area of investigation. Research on new phenolic derivatives of thiazolidine-2,4-dione has shown that certain compounds act as potent antiradical and electron donors. nih.gov Their antioxidant capacity was assessed using various in vitro assays, revealing that polyphenolic compounds, in particular, exhibited strong activity. nih.gov Another study focused on new thiazolidine-4-one derivatives of ibuprofen, which were synthesized to possess both antioxidant and anti-inflammatory properties. mdpi.com The antioxidant potential of these compounds was confirmed through total antioxidant activity, DPPH, and ABTS radical scavenging assays. mdpi.com Furthermore, the evaluation of ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid demonstrated that the antioxidant activity is influenced by the nature of the substituents on the phenyl ring, with NO2 and OH groups having a significant impact. researchgate.net
Potential in Anti-Inflammatory Research
While the thiazolidinone scaffold is known to be a component of some anti-inflammatory agents, direct research on the anti-inflammatory properties of this compound is not extensively documented in the reviewed literature. However, studies on related compounds offer some insights. For example, novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives have been synthesized and evaluated for their in vitro anti-inflammatory potential, with some compounds showing a powerful anti-inflammatory profile. researchgate.netmedwinpublishers.com Additionally, research on thiazolidin-4-one derivatives as inhibitors of matrix metalloproteinases (MMPs), which are involved in inflammation, has been conducted. nih.gov These studies suggest that the broader class of thiazolidine-containing compounds holds promise for the development of new anti-inflammatory drugs.
Role in Asymmetric Synthesis and Chiral Catalysis
The application of chiral thiazolidine derivatives in asymmetric synthesis is an area of active research. Specifically, (S)-4-phenyl-1,3-thiazolidine-2-thione has been utilized as a chiral auxiliary. A method has been developed for the synthesis of chiral 5-substituted thiazolidine-2-thione derivatives from α-amino acids using carbon disulfide (CS2) mediated decarboxylation cyclization. researchgate.net This approach highlights the utility of the thiazolidine-2-thione scaffold in stereoselective transformations, which are crucial in the synthesis of enantiomerically pure pharmaceutical compounds. researchgate.net
Contributions to Materials Science Research
The exploration of this compound and its derivatives in the field of materials science is an emerging area. Thiazolidine compounds, in general, have been investigated for various applications due to their unique chemical structures. plos.org
Exploration in Novel Material Development
Currently, there is limited specific information available regarding the direct application of this compound in the development of novel materials. However, the diverse biological activities and the synthetic versatility of the thiazolidine scaffold suggest its potential as a building block for functional materials. nih.govnih.govresearchgate.net Further research is required to explore the possibilities of incorporating this compound into polymers, nanomaterials, or other advanced materials to harness its inherent properties for new technological applications.
Potential in Electronic and Optical Property Modulation
The exploration of this compound in the realm of materials science, specifically for the modulation of electronic and optical properties, is a nascent but promising field. While extensive experimental data for this particular compound remains limited, theoretical studies and research on analogous heterocyclic structures provide a foundational understanding of its potential. The inherent electronic characteristics of the molecule, arising from the interplay between the phenyl ring, the thiazolidine core, and the exocyclic thione group, suggest its prospective utility in the development of novel organic electronic materials.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the electronic and optical behaviors of related organic molecules. For instance, theoretical investigations on similar heterocyclic systems have been used to calculate frontier molecular orbital energies (HOMO-LUMO gaps), which are crucial in determining a molecule's electronic transport properties and its potential as a semiconductor. The presence of sulfur atoms and the π-conjugated system in this compound are expected to have a significant influence on its electronic structure.
Furthermore, the coordination of this ligand to metal centers could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with tunable electronic and optical properties. The interaction between the ligand's orbitals and the metal d-orbitals can result in new energy levels, leading to altered absorption and emission characteristics. While specific studies on the luminescent properties of this compound are not abundant, research on other thione and thiazolidine-containing metal complexes has demonstrated the potential for creating photoactive materials. For example, certain zinc(II) thione complexes have been shown to exhibit fluorescence in the crystalline state, with emission properties that can be tuned by modifying the ancillary ligands. rsc.org This suggests that coordination complexes of this compound could be engineered to display specific optical responses, opening avenues for their use in sensors, light-emitting devices, and other optoelectronic applications.
Utility as Ligands in Coordination Chemistry
The molecular architecture of this compound makes it an intriguing ligand for coordination chemistry. The presence of multiple potential donor sites—specifically the nitrogen atom within the thiazolidine ring and the exocyclic thione sulfur atom—allows for various modes of coordination with metal ions. cymitquimica.com The thione group, in particular, enhances its potential to act as a ligand. cymitquimica.com Research into the coordination behavior of related thiazolidine and thione-containing compounds has provided insights into the types of metal complexes that can be formed and their potential applications.
Studies on analogous heterocyclic thiones have shown that they can coordinate to a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). The coordination can occur in a monodentate fashion, typically through the sulfur atom, or in a bidentate manner involving both the sulfur and nitrogen atoms, leading to the formation of stable chelate rings. The specific coordination mode is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands.
For instance, the synthesis and characterization of metal complexes with ligands structurally related to this compound have been reported. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, have been employed to elucidate the structures of these complexes. In many cases, the IR spectra of the metal complexes show a shift in the ν(C=S) and ν(C-N) vibrational frequencies compared to the free ligand, indicating the involvement of the sulfur and nitrogen atoms in coordination.
The table below summarizes findings from studies on the coordination of related thiazolidine and thione-containing ligands with various transition metals, illustrating the potential of this compound as a versatile ligand.
| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Geometry | Key Findings | Reference |
|---|---|---|---|---|---|
| Thiazolidin-4-one derivative | Mn(II), Cu(II), Zn(II), Fe(III), MoO2(VI) | Dibasic tridentate (OOS) | Octahedral, Square-planar, Tetrahedral | Formation of monomeric coordination compounds. | nih.gov |
| Trinuclear Cu(II)–thiazolidine complex | Cu(II) | Monodentate and bridging | Hexa- and penta-coordinated Cu(II) sites | Unexpected formation of a trinuclear complex. | nih.gov |
| Acylhydrazone ligand derived from thiophene | Cu(II) | Tridentate (ONO) | Nearly square planar | Formation of a cationic complex with a nitrate (B79036) counterion. | mdpi.com |
| 4-((3-fluoro-2-methylbenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Bidentate (N, S) | Not specified | Ligand coordinates through azomethine nitrogen and thiol sulfur. | researchgate.net |
| 1,3,4-oxadiazole-2-thiolate | Zn(II) | Bridging (N, S) | Tetrahedral | Formation of a coordination polymer with zigzag chains. | nih.gov |
The development of coordination compounds with this compound as a ligand is an active area of research. The resulting metal complexes are of interest not only for their structural diversity but also for their potential applications in catalysis, materials science, and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
